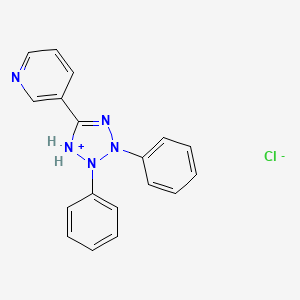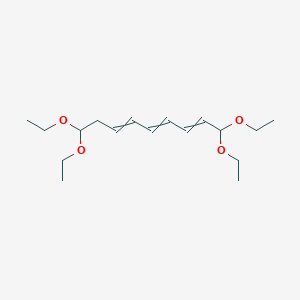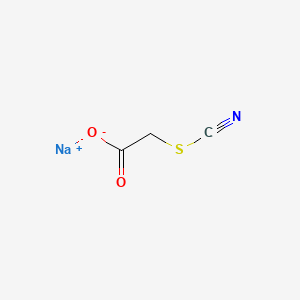
Acetic acid, thiocyanato-, sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid, thiocyanato-, sodium salt is a chemical compound that combines the properties of acetic acid and thiocyanate. It is known for its unique chemical structure and reactivity, making it valuable in various scientific and industrial applications. This compound is often used in organic synthesis and as a reagent in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of acetic acid, thiocyanato-, sodium salt typically involves the reaction of acetic acid with sodium thiocyanate. The reaction can be carried out in an aqueous solution, where acetic acid reacts with sodium thiocyanate to form the desired compound. The reaction conditions usually involve moderate temperatures and stirring to ensure complete mixing and reaction.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by using larger reactors and continuous flow processes. The reaction is typically carried out in a controlled environment to ensure high yield and purity of the product. The use of automated systems and monitoring equipment helps in maintaining the desired reaction conditions and optimizing the production process.
Chemical Reactions Analysis
Types of Reactions
Acetic acid, thiocyanato-, sodium salt undergoes various chemical reactions, including:
Substitution Reactions: The thiocyanate group can be substituted with other functional groups in the presence of suitable reagents.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, where the thiocyanate group can be oxidized or reduced under specific conditions.
Neutralization Reactions: It can react with acids and bases to form salts and water.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halides and other nucleophiles. The reactions are typically carried out in organic solvents at moderate temperatures.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or reducing agents like sodium borohydride are used. These reactions may require specific catalysts and controlled temperatures.
Neutralization Reactions: Acids like hydrochloric acid or bases like sodium hydroxide are used. These reactions are usually carried out in aqueous solutions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various thiocyanate derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.
Scientific Research Applications
Acetic acid, thiocyanato-, sodium salt has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other thiocyanate compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs and treatments.
Industry: It is used in various industrial processes, including the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of acetic acid, thiocyanato-, sodium salt involves the interaction of the thiocyanate group with molecular targets. The thiocyanate group can undergo oxidation to form reactive intermediates, which can then interact with biological molecules. These interactions can lead to various biological effects, including antimicrobial and antifungal activities. The specific molecular targets and pathways involved depend on the context of the application and the conditions under which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Sodium thiocyanate: A closely related compound with similar chemical properties and reactivity.
Potassium thiocyanate: Another thiocyanate salt with comparable applications and uses.
Ammonium thiocyanate: Used in similar contexts, particularly in organic synthesis and industrial processes.
Uniqueness
Acetic acid, thiocyanato-, sodium salt is unique due to its combination of acetic acid and thiocyanate properties. This combination allows it to participate in a wide range of chemical reactions and makes it valuable in various scientific and industrial applications. Its specific reactivity and potential biological activities set it apart from other thiocyanate compounds.
Properties
CAS No. |
63906-52-5 |
|---|---|
Molecular Formula |
C3H2NNaO2S |
Molecular Weight |
139.11 g/mol |
IUPAC Name |
sodium;2-thiocyanatoacetate |
InChI |
InChI=1S/C3H3NO2S.Na/c4-2-7-1-3(5)6;/h1H2,(H,5,6);/q;+1/p-1 |
InChI Key |
ULIWJHVQUNGGNZ-UHFFFAOYSA-M |
Canonical SMILES |
C(C(=O)[O-])SC#N.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


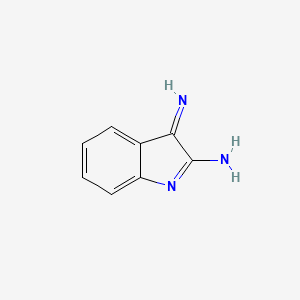




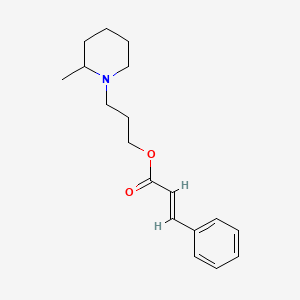
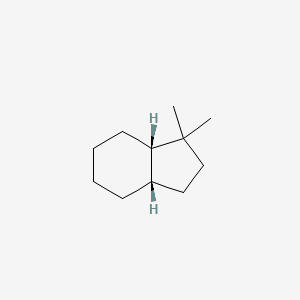
![N-(1-Chloro-3,3-dimethylbicyclo[2.2.1]heptan-2-ylidene)hydroxylamine](/img/structure/B14508994.png)
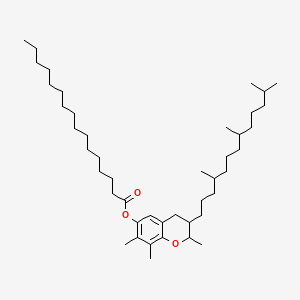

![3-[(3,4-Dimethoxyphenyl)(ethoxycarbonyl)amino]butanoic acid](/img/structure/B14509014.png)

